molecular formula C10H10N2O3 B1406851 Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1041004-63-0

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1406851
CAS No.: 1041004-63-0
M. Wt: 206.2 g/mol
InChI Key: UQEMHJITJNMLEM-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl ester and a hydroxyl group at specific positions, making it a versatile scaffold for various chemical reactions and applications .

Properties

IUPAC Name

ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMHJITJNMLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222601
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041004-63-0
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041004-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview:

  • Starting materials: 2-aminopyridin-3-ol and ethyl bromopyruvate
  • Reaction type: Cyclization via nucleophilic substitution and ring closure
  • Solvent: Typically ethanol or similar polar solvents
  • Conditions: Reflux or mild heating to promote cyclization
  • Yield: Generally high, with reported yields around 70-90% depending on conditions

This method was reported in a study where 2-aminopyridin-3-ol was reacted with ethyl bromopyruvate to yield this compound efficiently.

Detailed Preparation Method

Cyclization Reaction

Step Reagents & Conditions Description Yield (%)
1 2-Aminopyridin-3-ol + Ethyl bromopyruvate Reflux in ethanol, 4-6 hours 75-90%
2 Work-up Cooling, filtration, washing with water and organic solvents Purification by recrystallization
  • The reaction proceeds via nucleophilic attack of the amino group on the α-bromo carbonyl compound, followed by intramolecular cyclization to form the fused imidazo ring.
  • The hydroxy group at position 8 originates from the 3-hydroxy substituent on the aminopyridine starting material.
  • The ethyl ester group is retained from ethyl bromopyruvate, providing the carboxylate functionality at position 2.

Alternative Synthetic Routes

Other methods involve the synthesis of related imidazo[1,2-a]pyridine derivatives with different substituents at position 8, such as chloro or methyl groups, followed by selective hydroxy substitution or functional group transformation. For example, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate can be prepared via reaction of 2-aminopyridine derivatives with α-haloketones, followed by halogenation and esterification steps. Subsequent hydrolysis or substitution reactions can then yield the hydroxy derivative.

Industrial and Continuous Flow Methods

  • Industrial synthesis may employ continuous flow microreactor systems to optimize reaction parameters such as temperature, residence time, and mixing efficiency, leading to improved yields and scalability.
  • Catalyst-free or metal-free protocols have been developed for related imidazo[1,2-a]pyridine compounds, emphasizing environmentally benign conditions.

Representative Data from Research

Table 1. Selected Experimental Data for this compound Synthesis

Compound Starting Material Reaction Conditions Yield (%) Notes
This compound 2-Aminopyridin-3-ol + Ethyl bromopyruvate Reflux in ethanol, 4-6 h 80-90 High purity after recrystallization
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid 2-Aminopyridin-3-ol + Bromopyruvic acid Similar conditions as above 70-85 Acid form of the compound

Mechanistic Insights

  • The reaction mechanism involves initial nucleophilic substitution of the α-bromo group by the amino group of 2-aminopyridin-3-ol.
  • This is followed by intramolecular cyclization forming the imidazo ring.
  • The hydroxy substituent is retained from the 3-hydroxy group of the aminopyridine.
  • The ester group is introduced by the ethyl bromopyruvate reagent.

Purification and Characterization

  • The crude product is typically purified by recrystallization from ethanol or ethanol/water mixtures.
  • Characterization methods include:

Summary Table of Preparation Methods

Method No. Starting Materials Key Conditions Advantages Yield (%) Reference
1 2-Aminopyridin-3-ol + Ethyl bromopyruvate Reflux in ethanol, 4-6 h Direct, high yield 80-90
2 2-Aminopyridine + α-haloketones (followed by hydroxy substitution) Base catalysis, solvent reflux Versatile for derivatives 70-85
3 Continuous flow microreactor synthesis Controlled flow, mild heating Scalable, efficient Variable

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

1. Potential Therapeutic Applications
EHIPC has been studied for its potential as a therapeutic agent in the treatment of various diseases. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds may exhibit anti-inflammatory and analgesic properties. Specifically, EHIPC has shown promise in:

  • Inhibition of Mur ligases : Studies suggest that EHIPC and its derivatives can inhibit Mur ligases, which are essential for bacterial cell wall synthesis. This property positions EHIPC as a potential candidate for antibiotic development .
  • Peptic Ulcer Treatment : The compound has been linked to the treatment of peptic ulcer diseases due to its ability to modulate gastric acid secretion and promote mucosal healing .

Enzyme Inhibition Studies

2. Enzyme Interaction
EHIPC has been investigated for its interaction with various enzymes, which is crucial for understanding its pharmacological effects. Notably:

  • CYP450 Inhibition : The compound exhibits inhibitory activity against certain cytochrome P450 enzymes, which are involved in drug metabolism. This characteristic is significant for predicting drug-drug interactions and optimizing therapeutic regimens .

Biological Research

3. Antimicrobial Activity
Research has demonstrated that EHIPC possesses antimicrobial properties against a range of pathogens. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential role in developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine DerivativesIdentified EHIPC as a potent inhibitor of Mur ligases, suggesting its role in antibiotic development .
Evaluation of Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro, supporting its application in treating infections .
Enzyme Interaction StudiesFound significant inhibition of CYP450 enzymes, indicating potential for drug interaction studies .

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K pathway, which is crucial for cell growth and survival. The compound binds to the active site of the enzyme, preventing its activity and leading to apoptosis in cancer cells . Additionally, its hydroxyl and ester groups allow for further functionalization, enhancing its biological activity .

Biological Activity

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10N2O3
  • CAS Number : 158001-04-8

The compound features a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-hepatitis B virus (HBV) activity. This compound has been shown to inhibit HBV replication in vitro, potentially through interference with viral polymerase activity .
  • Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines. Studies have reported IC50 values ranging from 0.4 to 5 µM against human cancer cells, indicating potent anticancer properties .
  • Modulation of Receptor Activity : this compound acts as a positive allosteric modulator of mGluR2 receptors, which are implicated in neurological disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against multidrug-resistant strains of bacteria and fungi.
  • Anti-inflammatory Effects : It has been shown to reduce inflammatory markers in various models of inflammation.

Data Table: Biological Activities

Activity TypeTest SystemIC50 Value (µM)Reference
Anti-HBVHepG2.2.15 cells<10
Anticancer (MDA-MB-231)Human breast cancer cells3.2
AntimicrobialVarious bacterial strains<20
mGluR2 ModulationIn vitro receptor assays-

Case Study 1: Anti-HBV Activity

A study evaluated the anti-HBV effects of this compound using HepG2.2.15 cell lines. The results indicated that the compound significantly reduced HBV surface antigen levels and viral DNA replication compared to control groups.

Case Study 2: Anticancer Efficacy

In vitro tests on various human cancer cell lines revealed that this compound induced apoptosis through the activation of pro-apoptotic proteins such as Bax and inhibition of anti-apoptotic proteins like Bcl-2. This mechanism was confirmed via Western blot analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

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